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For Researchers, Scientists, and Drug Development Professionals

Introduction
ZD 7155 is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.

Angiotensin II, a key component of the renin-angiotensin system (RAS), exerts a variety of

physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth,

primarily through the AT1 receptor. By blocking this interaction, ZD 7155 has been investigated

for its therapeutic potential, particularly in cardiovascular diseases. This technical guide

provides a comprehensive overview of the in vivo efficacy of ZD 7155, with a focus on its

antihypertensive effects, based on available preclinical data. While the primary focus of existing

research has been on cardiovascular applications, the role of the renin-angiotensin system in

other pathologies, such as cancer, suggests broader therapeutic potential for AT1 receptor

antagonists. However, to date, in vivo efficacy studies for ZD 7155 in oncology are not available

in the public domain.

Core Efficacy Data: Antihypertensive Effects
The in vivo efficacy of ZD 7155 has been primarily demonstrated in rodent models of

hypertension. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of ZD 7155 on Blood Pressure in
Hypertensive Rat Models
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Animal Model
Treatment
Protocol

Dose Key Findings Reference

Two-kidney, one-

clip Goldblatt

hypertensive

Sprague-Dawley

rats

Single oral

administration
3 mg/kg

Sustained

reduction in

blood pressure

for up to 48

hours.

[1]

Two-kidney, one-

clip Goldblatt

hypertensive

Sprague-Dawley

rats

Increasing oral

doses
Not specified

Dose-dependent

reduction in

blood pressure.

[1]

Sprague-Dawley

rats
Not specified Not specified

Decreased

systolic blood

pressure by 16

mm Hg.

[2]

Spontaneously

Hypertensive

Rats (SHR)

Single

intravenous

bolus

1.082 µmol/kg

Significant and

persistent

antihypertensive

effect.

[3]

Table 2: Comparative Efficacy of ZD 7155 and Losartan
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Animal
Model

Compariso
n Metric

ZD 7155 Losartan Conclusion Reference

Conscious

Sprague-

Dawley rats

Potency in

suppressing

angiotensin

II-induced

pressor

response

~10 times

more potent
-

ZD 7155 is

significantly

more potent

than losartan.

[3]

Conscious

rats

Duration of

action

(suppression

of

angiotensin

II-induced

pressor

response)

~24 hours (at

1.082

µmol/kg IV)

Not specified

ZD 7155

exhibits a

long duration

of action.

[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following section outlines the key experimental protocols employed in the in vivo evaluation of

ZD 7155's antihypertensive efficacy.

Animal Models
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model of renovascular

hypertension is induced in Sprague-Dawley rats by constricting one renal artery and leaving

the contralateral kidney untouched.[1]

Spontaneously Hypertensive Rat (SHR): An inbred strain of rats that genetically develops

hypertension, serving as a model for essential hypertension in humans.[3]

Normotensive Sprague-Dawley Rats: Used as control animals and for assessing the pressor

response to angiotensin II.[3]
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Drug Administration
Oral Administration: ZD 7155 was administered orally, likely via gavage, for single-dose and

dose-ranging studies.[1]

Intravenous Bolus: For comparative potency and duration of action studies, ZD 7155 and

losartan were administered as an intravenous bolus.[3]

Efficacy Assessment
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate were monitored

for up to 48 hours post-administration.[1] The tail-cuff method is a common non-invasive

technique for this purpose in conscious rats.

Angiotensin II Pressor Response: The ability of ZD 7155 to inhibit the increase in blood

pressure induced by an intravenous infusion of angiotensin II was assessed.[3]

Tissue Angiotensin II Receptor Binding: Quantitative autoradiography was used to assess

the occupancy of angiotensin II receptors in tissues such as the aorta, kidney, and adrenal

gland.[1]

Plasma Renin Activity: Plasma renin activity was measured as a pharmacodynamic marker

of RAS inhibition.[1][2]

Signaling Pathways and Mechanism of Action
ZD 7155 exerts its effects by selectively blocking the AT1 receptor, a G-protein coupled

receptor (GPCR). The binding of angiotensin II to the AT1 receptor initiates a cascade of

intracellular signaling events.

Renin-Angiotensin System and ZD 7155's Point of
Intervention
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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